molecular formula C18H23ClFN3O2 B7061670 N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide

Cat. No.: B7061670
M. Wt: 367.8 g/mol
InChI Key: VLHCEGSXDFHTDN-UHFFFAOYSA-N
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Description

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide is a complex organic compound that features a pyrrolidine ring and an azepane ring

Properties

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClFN3O2/c19-15-10-14(5-6-16(15)20)22-9-7-13(11-22)21-17(24)12-23-8-3-1-2-4-18(23)25/h5-6,10,13H,1-4,7-9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHCEGSXDFHTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)NC2CCN(C2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide is unique due to the combination of the pyrrolidine and azepane rings, which provides a distinct three-dimensional structure and specific physicochemical properties. This uniqueness can lead to different biological activities and potential therapeutic applications compared to other similar compounds.

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